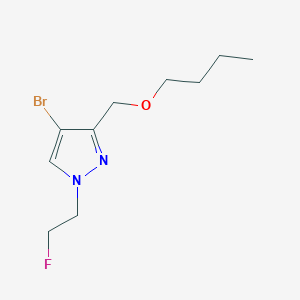![molecular formula C22H22BrNO4 B2649833 1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one CAS No. 1797890-28-8](/img/structure/B2649833.png)
1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one is a useful research compound. Its molecular formula is C22H22BrNO4 and its molecular weight is 444.325. The purity is usually 95%.
BenchChem offers high-quality 1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1'-[3-(3-Bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sigma Receptor Ligands
Research has focused on the development of novel spiropiperidines as highly potent and subtype-selective σ-receptor ligands. These compounds, including variations with benzofuran and benzopyran structures, show significant affinity for σ1 and σ2 receptors. These receptors are involved in various central nervous system functions, including neuroprotection, modulation of psychostimulant activity, and regulation of mood. Spiropiperidines that contain methoxy groups and specific substituents at the nitrogen atom demonstrate advantageous σ1-receptor affinity, indicating their potential for developing therapeutics targeting σ-receptors (Maier & Wünsch, 2002).
Structural Activity Relationships (SAR)
The synthesis of these compounds involves the bromine/lithium exchange of bromoacetals, addition to piperidin-4-one, and subsequent cyclization. Systematic variations in the substituent at the nitrogen atom, the group in position 3, and the ring size of the oxygen heterocycle have been explored to optimize their receptor affinities. For example, introducing a polar hydroxy group in position 3 and elongating the distance between the piperidine nitrogen atom and the phenyl moiety resulted in ligands with significant σ2-receptor affinity, demonstrating the importance of structural factors in receptor selectivity and affinity (Maier & Wünsch, 2002).
Pharmacological and Metabolic Characterization
Further studies on these spiropiperidines, especially those with methoxy and fluoromethyl groups, have been conducted to evaluate their pharmacological activity, metabolic stability, and potential as PET radiotracers. These investigations reveal subnanomolar σ1 receptor affinity and high selectivity against the σ2 subtype, making them promising candidates for imaging σ1 receptors in the central nervous system. The metabolic stability studies, particularly focusing on in vitro liver microsome metabolism, have identified key metabolic pathways and potential for improved pharmacokinetic profiles (Grosse Maestrup et al., 2009).
properties
IUPAC Name |
1'-[3-(3-bromo-4-methoxyphenyl)propanoyl]spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO4/c1-27-19-8-6-15(14-18(19)23)7-9-20(25)24-12-10-22(11-13-24)17-5-3-2-4-16(17)21(26)28-22/h2-6,8,14H,7,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXNOVNJJZBYNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC3(CC2)C4=CC=CC=C4C(=O)O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-fluorophenyl)sulfonyl]-N-(3-methoxypropyl)-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2649751.png)
![Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate](/img/structure/B2649752.png)


![1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2649756.png)
![17-Amino-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2649762.png)
![4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2649763.png)
![Ethyl {[6-(2-furoylamino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2649764.png)
![2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2649765.png)
![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid](/img/structure/B2649767.png)
![4-benzhydryl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2649768.png)

![2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2649771.png)